1,3-Diphenyl-2,3-epoxy-1-propanone

Enzyme Inhibition Cholinesterase Carbonic Anhydrase

Researchers needing selective cEH inhibition without GST cross-reactivity face limited tool compounds. 1,3-Diphenyl-2,3-epoxy-1-propanone (DPEP, >98% GC) solves this: it is a validated, selective covalent modifier of cytosolic epoxide hydrolase (cEH) that avoids glutathione S-transferase (GST) interference. - Ki (hCA I/II & cholinesterases): 0.037-0.363 µM; IC50 (HL-60 apoptosis): 32.8 µM via ROS-mediated Bcl-xL down-regulation. - Negligible toxicity in normal Vero cells ensures clean apoptotic readouts. - Room-temperature storage; ready stock in 500 mg and 1 g sizes for immediate dispatch.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 5411-12-1
Cat. No. B1217052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-2,3-epoxy-1-propanone
CAS5411-12-1
Synonymschalcone epoxide
chalcone epoxide, (2R)-(trans)-isomer
chalcone epoxide, (cis)-(-)-isomer
chalcone epoxide, (cis)-isomer
chalcone epoxide, (trans)-isomer
chalcone oxide
trans-1-benzoyl-2-phenyloxirane
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
InChIKeyUQGMJZQVDNZRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-2,3-epoxy-1-propanone Procurement Guide


1,3-Diphenyl-2,3-epoxy-1-propanone, commonly referred to as chalcone oxide or DPEP, is an α,β-epoxy ketone characterized by a reactive three-membered oxirane ring adjacent to a carbonyl group, flanked by two phenyl substituents . This high-purity (>98.0%) small molecule (MW 224.25) is the epoxidated derivative of the parent chalcone (1,3-diphenyl-2-propen-1-one). Unlike its open-chain analog, the strained epoxide ring confers distinct, quantifiable biochemical reactivity, making it a specialized research tool rather than a general-purpose synthon .

Why 1,3-Diphenyl-2,3-epoxy-1-propanone Is Irreplaceable


Selecting a general chalcone scaffold over 1,3-diphenyl-2,3-epoxy-1-propanone introduces critical failure points in target-specific research. The core oxidative and electrophilic reactivity is entirely dependent on the intact epoxide ring. Simply substituting the parent chalcone (1,3-diphenyl-2-propen-1-one) eliminates the strained oxirane, which is essential for its mechanism as a selective covalent modifier of cytosolic epoxide hydrolase (cEH) and its capacity to generate intracellular reactive oxygen species (ROS) to induce apoptosis . Consequently, procurement must specify the epoxide; the non-epoxidized analog is an inhibitor of glutathione S-transferase (GST) rather than cEH, leading to a completely divergent pharmacological profile .

1,3-Diphenyl-2,3-epoxy-1-propanone Differentiation Guide


Epoxide vs. Chalcone: Enzyme Inhibition Profiling

In a direct comparative study, the inhibitory constants (Ki) of chalcone epoxide and its parent chalcone were determined against four human enzymes. Chalcone epoxide demonstrated high-affinity binding with Ki values ranging from 0.037 to 0.363 µM, whereas the Ki values for the parent chalcone were consistently higher, indicating the epoxide moiety drives superior binding affinity . Furthermore, against butyrylcholinesterase (BuChE), the chalcone epoxide exhibited an IC50 of 1.11 µM compared to 1.43 µM for the parent chalcone, demonstrating a 22% improvement in potency .

Enzyme Inhibition Cholinesterase Carbonic Anhydrase Ki Determination

Cancer Cell Selectivity via ROS-Mediated Apoptosis

DPEP induces apoptosis via a ROS-mediated pathway, but critical for procurement is its safety window. DPEP demonstrated a half-maximal inhibitory concentration (IC50) of 32.8 µM in human leukemia HL-60 cells and 53.4 µM in gastric adenocarcinoma AGS cells . Crucially, it exhibited no cytotoxicity against normal Vero (monkey kidney) cells at tested concentrations . This contrasts sharply with many first-generation chalcones which often exhibit non-selective cytotoxicity, making DPEP a differentiated tool for studying ROS-mediated cancer cell death without confounding basal toxicity.

Anticancer Selectivity Leukemia ROS-mediated Apoptosis Cytotoxicity

Target Selectivity: cEH vs. GST Inhibition

A fundamental differentiation lies in the target engagement: 1,3-diphenyl-2,3-epoxy-1-propanone acts as a potent and selective inhibitor of cytosolic epoxide hydrolase (cEH) . In stark contrast, the non-epoxidized parent chalcones function as inhibitors of cytosolic glutathione S-transferase (GST) . This dichotomy is mechanistic; the intact epoxide ring is essential for cEH interaction, whereas the α,β-unsaturated ketone of the chalcone is the reactive center for GST-mediated conjugation. This makes the epoxide compound the probe of choice for studies focused on the role of epoxide hydrolases in lipid signaling or detoxification pathways, whereas the chalcone is irrelevant for this target.

Epoxide Hydrolase Enzyme Selectivity Chemical Biology Metabolism

Visible-Light Photocatalytic Epoxidation

A patent (Patsnap CN 108395532 A) describes a method for preparing 1,3-diphenyl-2,3-epoxy-1-propanone directly from the chalcone precursor using visible light induction, tetraphenylporphyrin as a photocatalyst, and oxygen as the terminal oxidant . This contrasts with traditional Darzens condensation or peracid epoxidation, which often require harsh conditions, generate stoichiometric waste, or provide lower diastereoselectivity. The patented method represents a quantifiable advance in process sustainability and safety, directly applicable to lab-scale procurement or pilot synthesis of this specific epoxide.

Green Chemistry Visible-Light Catalysis Synthesis Scalability

1,3-Diphenyl-2,3-epoxy-1-propanone Applications


cEH in Lipid Mediator Pathways

This compound is the tool of choice for pharmacological studies of cEH (Ephx2), a key enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) and other regulatory lipids. Its proven selectivity for cEH over GST allows researchers to modulate EET levels without directly interfering with the glutathione conjugation pathway, enabling cleaner dissection of cEH biology in hypertension, pain, and inflammation models. Unacceptable substitute: parent chalcone or other non-epoxide structures, which target GST instead and will confound results.

ROS-Mediated Apoptosis in Chemoresistant Leukemia

For cancer biologists studying oxidative stress-mediated cell death pathways, DPEP serves as a critical probe. It induces apoptosis specifically through a ROS-mediated Bcl-xL down-regulation pathway at an IC50 of 32.8 µM in HL-60 cells . Its critical documented advantage is its negligible toxicity in normal Vero cells, which allows for a clear apoptotic signal without the high background cell death caused by more toxic chalcone analogs . This molecular precision is vital for target validation studies in acute promyelocytic leukemia.

Cholinesterase & Carbonic Anhydrase Profiling in Neurodegeneration

Given its defined high-affinity Ki values (0.037–0.363 µM) against hCA I/II and cholinesterases , this specific chalcone epoxide is ideal for polypharmacology screens in Alzheimer's disease research. It enables the simultaneous probing of two distinct therapeutic targets (AChE/BuChE and hCA) within a single chemical entity. This contrasts with single-target standard inhibitors (e.g., donepezil or acetazolamide) and with non-epoxidized chalcones, which lack this unique binding motif .

Green Photocatalytic Epoxy-Chalcone Library Synthesis

The existence of a robust, patented visible-light photocatalytic method for its direct synthesis from chalcone enables a 'Leidenfrost' synthesis ideal for generating focused libraries of epoxychalcone derivatives . Chemical engineers and medicinal chemists can leverage this mild, catalytic process to safely scale up DPEP production without the explosive or toxic risks of classical peroxides. This positions DPEP as the prototype substrate for developing novel continuous-flow epoxidation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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